molecular formula C10H16N2O2 B1655248 N,N-Bis(cyclobutanecarboxamide) CAS No. 33582-69-3

N,N-Bis(cyclobutanecarboxamide)

Cat. No.: B1655248
CAS No.: 33582-69-3
M. Wt: 196.25
InChI Key: QRVJYICHIPZNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(cyclobutanecarboxamide) is an organic compound characterized by the presence of two cyclobutanecarboxamide groups attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(cyclobutanecarboxamide) typically involves the reaction of cyclobutanecarboxylic acid with ammonia or amines under specific conditions. One common method involves the use of ethyl chloroformate and anhydrous ammonia in a tetrahydrofuran solvent. The reaction is carried out at low temperatures, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of N,N-Bis(cyclobutanecarboxamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(cyclobutanecarboxamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutylamines. Substitution reactions can result in a wide range of substituted cyclobutanecarboxamide derivatives .

Scientific Research Applications

N,N-Bis(cyclobutanecarboxamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis(cyclobutanecarboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Bis(cyclobutanecarboxamide) include:

  • Cyclobutanecarboxamide
  • N,N’-Bis(phenylcarbamoyl)alkyldiamines
  • Trisubstituted cyclobutanecarboxamides

Uniqueness

N,N-Bis(cyclobutanecarboxamide) is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N'-(cyclobutanecarbonyl)cyclobutanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9(7-3-1-4-7)11-12-10(14)8-5-2-6-8/h7-8H,1-6H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVJYICHIPZNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NNC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187881
Record name Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33582-69-3
Record name Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33582-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(cyclobutanecarboxamide)
Reactant of Route 2
Reactant of Route 2
N,N-Bis(cyclobutanecarboxamide)
Reactant of Route 3
Reactant of Route 3
N,N-Bis(cyclobutanecarboxamide)
Reactant of Route 4
Reactant of Route 4
N,N-Bis(cyclobutanecarboxamide)
Reactant of Route 5
Reactant of Route 5
N,N-Bis(cyclobutanecarboxamide)
Reactant of Route 6
N,N-Bis(cyclobutanecarboxamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.